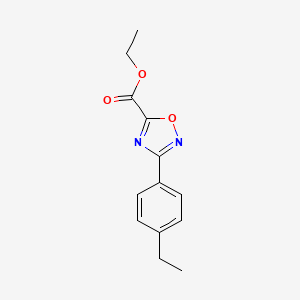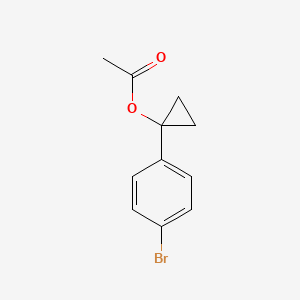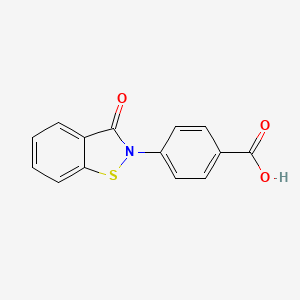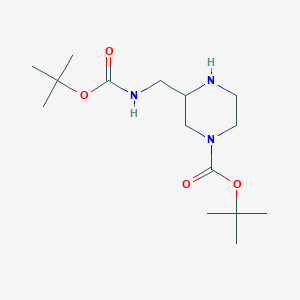
N-Boc-1-(4-Boc-2-piperazinyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-1-(4-Boc-2-piperazinyl)methanamine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(4-Boc-2-piperazinyl)methanamine typically involves the protection of the amine groups using Boc anhydride. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-Boc-1-(4-Boc-2-piperazinyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc-protected amine groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, and oxalyl chloride in methanol are commonly used for the deprotection of Boc groups.
Substitution: Various nucleophiles can be used to substitute the Boc-protected amine groups once they are deprotected.
Major Products Formed
The major products formed from these reactions include the deprotected amine derivatives, which can be further functionalized for various applications in medicinal chemistry .
科学的研究の応用
N-Boc-1-(4-Boc-2-piperazinyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-Boc-1-(4-Boc-2-piperazinyl)methanamine primarily involves its role as a protecting group in chemical synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine groups can interact with various molecular targets, such as enzymes and receptors, depending on the specific application .
類似化合物との比較
Similar Compounds
2-(4-Boc-1-piperazinyl)acetic acid: Another Boc-protected piperazine derivative used in similar applications.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: A compound with similar protecting groups used in medicinal chemistry.
Uniqueness
N-Boc-1-(4-Boc-2-piperazinyl)methanamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and selectively deprotected .
特性
分子式 |
C15H29N3O4 |
|---|---|
分子量 |
315.41 g/mol |
IUPAC名 |
tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-9-11-10-18(8-7-16-11)13(20)22-15(4,5)6/h11,16H,7-10H2,1-6H3,(H,17,19) |
InChIキー |
CLEYUZYSMOVCMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CN(CCN1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


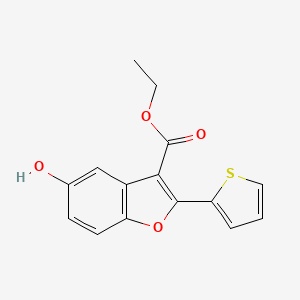
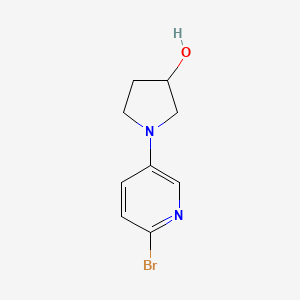
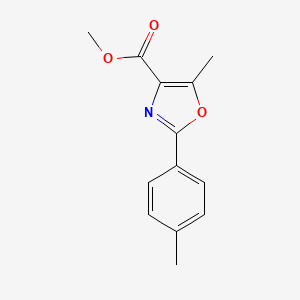

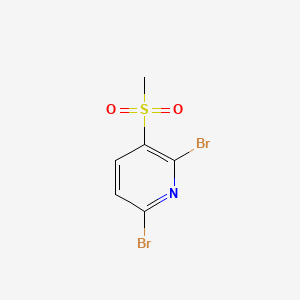

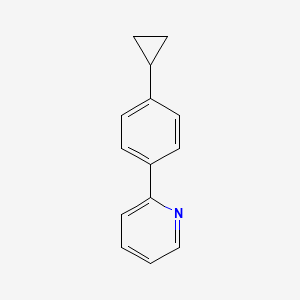
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)

